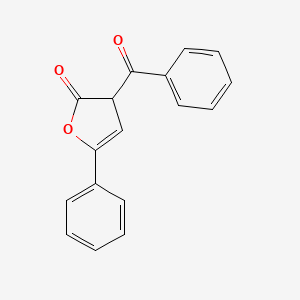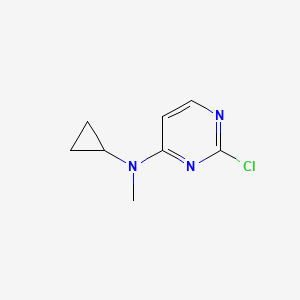
5-Methyl-3-(morpholinyl)phenazinium methyl sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-3-(morpholinyl)phenazinium methyl sulfate, also known as phenazine methosulfate, is a chemical compound with the molecular formula C14H14N2O4S and a molecular weight of 306.34 g/mol . It is widely used as an electron carrier in biochemical assays, particularly in the detection of dehydrogenase activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-(morpholinyl)phenazinium methyl sulfate typically involves the reaction of phenazine with methyl sulfate. The reaction is carried out under controlled conditions to ensure high purity and yield . The compound can be crystallized from water to obtain a deep yellow to brown crystalline powder .
Industrial Production Methods
Industrial production of this compound involves the use of large-scale reactors where phenazine and methyl sulfate are reacted under optimized conditions. The process includes steps for purification and crystallization to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
5-Methyl-3-(morpholinyl)phenazinium methyl sulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different oxidation states.
Reduction: It acts as an electron acceptor and can be reduced by NADH or NADPH.
Substitution: It can participate in substitution reactions where functional groups are replaced.
Common Reagents and Conditions
Common reagents used in these reactions include NADH, NADPH, and various oxidizing agents. The reactions are typically carried out in aqueous solutions under controlled pH and temperature conditions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction by NADH results in the formation of reduced phenazine derivatives .
Applications De Recherche Scientifique
5-Methyl-3-(morpholinyl)phenazinium methyl sulfate has a wide range of applications in scientific research:
Chemistry: Used as an electron carrier in redox reactions and electrochemical studies.
Biology: Employed in assays to detect dehydrogenase activities and other enzymatic reactions.
Medicine: Utilized in diagnostic assays to measure enzyme activities in clinical samples.
Industry: Applied in the production of various biochemical reagents and diagnostic kits.
Mécanisme D'action
The compound exerts its effects by acting as an electron carrier. It accepts electrons from NADH or NADPH and transfers them to other electron acceptors, such as tetrazolium dyes . This electron transfer process is crucial in various biochemical assays to measure enzyme activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methoxy-5-methylphenazinium methyl sulfate: Similar in structure and function, but with a methoxy group instead of a morpholinyl group.
Phenazine methosulfate: Another closely related compound used as an electron carrier.
Uniqueness
5-Methyl-3-(morpholinyl)phenazinium methyl sulfate is unique due to its specific structure, which allows it to act as an efficient electron carrier in various biochemical assays. Its stability and solubility in water make it particularly useful in laboratory and industrial applications .
Propriétés
Numéro CAS |
40816-83-9 |
|---|---|
Formule moléculaire |
C18H21N3O5S |
Poids moléculaire |
391.4 g/mol |
Nom IUPAC |
4-(10-methylphenazin-10-ium-2-yl)morpholine;methyl sulfate |
InChI |
InChI=1S/C17H18N3O.CH4O4S/c1-19-16-5-3-2-4-14(16)18-15-7-6-13(12-17(15)19)20-8-10-21-11-9-20;1-5-6(2,3)4/h2-7,12H,8-11H2,1H3;1H3,(H,2,3,4)/q+1;/p-1 |
Clé InChI |
JSWOBTWCRLGCFT-UHFFFAOYSA-M |
SMILES canonique |
C[N+]1=C2C=C(C=CC2=NC3=CC=CC=C31)N4CCOCC4.COS(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2,2'-(Ethane-1,1-diyl)bis{5-[1-(furan-2-yl)ethyl]furan}](/img/structure/B12916422.png)




![Cyclobuta[b]pyrido[3,4-e]pyrazine-6,7-dione, 5,8-dihydro-(8CI,9CI)](/img/structure/B12916437.png)
